Boc-Cys(Acm,O)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

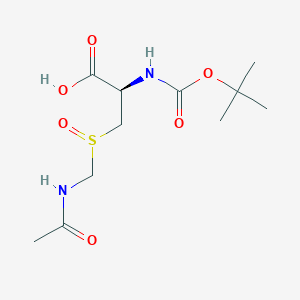

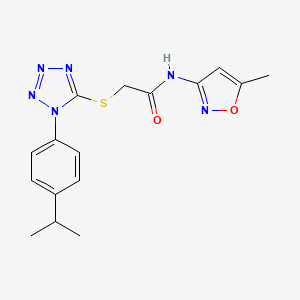

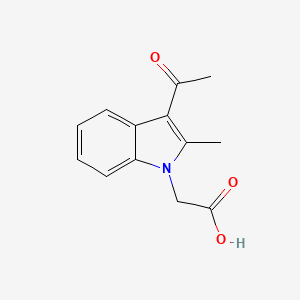

“Boc-Cys(Acm,O)-OH” is a chemical compound with the linear formula CH3CONHCH2SCH2CH(COOH)NHCOOC(CH3)3 . It is used in peptide synthesis .

Synthesis Analysis

“Boc-Cys(Acm,O)-OH” and similar compounds like “Fmoc-Cys(Acm)-OH” are used in Fmoc solid phase peptide synthesis . The synthesis characteristics of these compounds are excellent when used on the Applied Biosystems Model 431A peptide synthesizer .Molecular Structure Analysis

The molecular structure of “Boc-Cys(Acm,O)-OH” is represented by the formula CH3CONHCH2SCH2CH(COOH)NHCOOC(CH3)3 . The molecular weight of this compound is 292.35 g/mol .Physical And Chemical Properties Analysis

“Boc-Cys(Acm,O)-OH” has a molecular weight of 308.35 g/mol . Its optical activity is [α]20/D -36.5±1.5°, c = 1% in H2O, and it has a melting point of 111-114 °C . The compound has a rotatable bond count of 8 and a topological polar surface area of 141 Ų .Aplicaciones Científicas De Investigación

Synthesis of Cysteine-Containing Polypeptides :A method utilizing Boc-Cys(Acm)-containing peptide thioesters, obtained via a Boc solid-phase method, was developed to prepare cysteine-containing polypeptides. This method was successfully applied to synthesize human adrenomedullin, a 52 amino acid residue peptide. The process involved condensing peptide segments in the presence of silver ions, with additives and a base, to facilitate segment coupling with minimal decomposition of Acm groups (Kawakami, Kogure & Aimoto, 1996).

Orthogonal Coupling of Peptide Segments :Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH derivatives were synthesized to aid in the formation of heterodisulfide bonds between peptide segments. This strategy was employed in the orthogonal couplings of peptides with N-terminal Cys(S-Pyr), leading to efficient intramolecular acyl transfers and formation of peptide thiocarboxylic acids (Huang & Carey, 2009).

Peptide Synthesis with Silver Chloride Activation :The synthesis of Reaper, a cysteine-containing polypeptide, was achieved by activating a peptide thioester with silver chloride. This approach successfully promoted the condensation of peptide segments without losing the Acm group, indicating the general applicability of silver chloride as an activating reagent for preparing polypeptides containing Cys(Acm) residues (Kawakami, Yoshimura & Aimoto, 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-3-(acetamidomethylsulfinyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O6S/c1-7(14)12-6-20(18)5-8(9(15)16)13-10(17)19-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-,20?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUQBJGDKCBAI-RQJNJCINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCS(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCS(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Cys(Acm,O)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2677114.png)

![1-(2-fluorophenyl)-5-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677116.png)

![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)

![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)